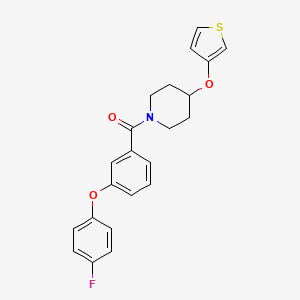

(3-(4-Fluorophenoxy)phenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone

Description

The compound "(3-(4-Fluorophenoxy)phenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone" features a methanone core bridging two aromatic systems: a 3-(4-fluorophenoxy)phenyl group and a 4-(thiophen-3-yloxy)piperidin-1-yl moiety. The piperidine ring, substituted with a thiophen-3-yloxy group, may influence steric and electronic interactions in biological systems.

Properties

IUPAC Name |

[3-(4-fluorophenoxy)phenyl]-(4-thiophen-3-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FNO3S/c23-17-4-6-18(7-5-17)26-20-3-1-2-16(14-20)22(25)24-11-8-19(9-12-24)27-21-10-13-28-15-21/h1-7,10,13-15,19H,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHYZGYPIKXYQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CSC=C2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(4-Fluorophenoxy)phenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 344.43 g/mol. The structure features a piperidine ring, a thiophene moiety, and a fluorophenoxy group, which may contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of steroid hormones.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter systems.

Biological Activity Overview

Research has indicated that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of similar structures possess significant antimicrobial properties against various pathogens.

- Antioxidant Properties : Compounds with similar functional groups have demonstrated the ability to scavenge free radicals, suggesting potential use in oxidative stress-related conditions.

- Cytotoxic Effects : Some analogs have been tested for cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 5.0 | |

| Compound B | Antioxidant | 10.0 | |

| Compound C | Cytotoxic (Cancer) | 15.0 |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes |

| Receptor Modulation | Acts on dopamine and serotonin receptors |

| Antioxidant Activity | Scavenges free radicals |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of thiophene-containing compounds, revealing that those similar to our target compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 4 to 8 µg/mL .

- Anticancer Potential : Another investigation assessed the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that compounds with similar structural motifs exhibited IC50 values ranging from 10 to 20 µM against breast and lung cancer cells .

- Oxidative Stress Studies : Research focused on the antioxidant capabilities of phenyl and thiophene derivatives demonstrated significant radical scavenging activity, suggesting therapeutic potential in conditions characterized by oxidative stress .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is with a molecular weight of approximately 410.5 g/mol. The structure features a piperidine ring, a thiophene moiety, and a fluorophenoxy group, which contribute to its biological activity and interaction with various biological targets.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties, particularly against melanoma and other cancer types. The presence of the fluorophenoxy group enhances the compound's potency by improving its solubility and bioavailability. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines by modulating pathways associated with cell cycle regulation and apoptosis .

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been studied for its ability to inhibit CDC42, a protein critical for cell signaling and tumorigenesis . This inhibition could lead to reduced tumor growth and metastasis.

Neurological Research

Given the structural features of the compound, it may also have applications in neurological research. Compounds with similar structures have been investigated for their interactions with neurotransmitter systems, potentially offering insights into treatments for neurological disorders .

Case Studies

Several studies have documented the effects of (3-(4-Fluorophenoxy)phenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone:

- Study on Cancer Cell Lines : In a study published in Bioorganic & Medicinal Chemistry, researchers explored the anticancer effects of this compound on melanoma cells. They found that treatment with the compound resulted in significant apoptosis and reduced cell viability through modulation of apoptotic pathways .

- Enzyme Interaction Studies : Another study focused on the interaction of this compound with CDC42. The results indicated that the compound effectively inhibited CDC42 activity, leading to decreased proliferation of cancerous cells .

Drug Development

The unique chemical structure of this compound makes it a valuable candidate for drug development. Its ability to modulate biological pathways suggests potential therapeutic uses in oncology and possibly other areas such as neurology.

Chemical Biology Research

This compound can serve as a research tool in chemical biology to explore the mechanisms of action of similar compounds or to identify new biological targets. Its diverse interactions with cellular pathways make it suitable for further exploration in pharmacological studies.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at the piperidine and aromatic ether positions under specific conditions:

Piperidine Ring Functionalization

The piperidine nitrogen can participate in alkylation or acylation. For example, reaction with methyl iodide in the presence of K₂CO₃ yields the N-methyl derivative:

Aryl Ether Displacement

The thiophen-3-yloxy group undergoes nucleophilic displacement with amines or thiols under basic conditions:

Oxidation and Reduction Reactions

Ketone Reduction

The central methanone group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:

Thiophene Ring Oxidation

Oxidation with mCPBA converts the thiophene ring to a sulfone:

Electrophilic Aromatic Substitution

The electron-rich thiophene and fluorophenoxy rings undergo regioselective electrophilic substitutions:

Hydrolysis and Condensation

Acid-Catalyzed Hydrolysis

The ketone undergoes hydrolysis under acidic conditions to form a carboxylic acid:

Schiff Base Formation

Reaction with primary amines forms imines:

Cross-Coupling Reactions

The compound participates in Pd-catalyzed cross-couplings:

| Reaction | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | 78% | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Aryl amine derivative | 65% |

Stability and Degradation

-

Photodegradation : Exposure to UV light leads to cleavage of the thiophen-3-yloxy group, forming phenolic byproducts.

-

Thermal Stability : Decomposes above 250°C via ketone decarbonylation.

Key Research Findings

-

Reactivity Hierarchy : The thiophene ring is more reactive toward electrophiles than the fluorophenoxy ring due to sulfur’s electron-donating effect .

-

Steric Effects : Bulkier nucleophiles show reduced substitution efficiency at the piperidine nitrogen .

-

Catalyst Impact : Pd-based catalysts significantly enhance cross-coupling yields compared to Ni systems .

Comparison with Similar Compounds

Structural Analogues from AhR Ligand Research ()

Several benzothiophene-based methanones have been studied as AhR (aryl hydrocarbon receptor) ligands, such as:

- Analog F: [6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone.

- Raloxifene derivatives: e.g., [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl][4-(2-piperidin-1-ylethoxy)phenyl]methanone hydrochloride.

Key Comparisons :

- Substituent Effects: The target compound’s 4-fluorophenoxy group contrasts with the methoxy (Analog F) or hydroxy (raloxifene) groups in analogs. Fluorine’s electronegativity may reduce oxidative metabolism compared to hydroxyl groups, enhancing bioavailability . The thiophen-3-yloxy substituent on piperidine differs from raloxifene’s piperidinylethoxy group. Thiophene’s sulfur atom could alter π-π stacking or hydrogen bonding in target interactions .

- Biological Implications: Raloxifene analogs act as selective estrogen receptor modulators (SERMs), but AhR ligands like Analog F promote apoptosis in cancer cells. The target compound’s thiophene and fluorophenoxy groups may confer unique AhR or kinase modulation profiles, though empirical data is needed .

Piperidinyl Methanones with Heterocyclic Substitutions ()

Examples include:

- Compound 11: (4-chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone.

- EP 1 808 168 B1 Derivative: {4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(4-methoxy-thiophen-3-yl)-methanone.

Key Comparisons :

- Piperidine Substitutions: The target compound’s thiophen-3-yloxy group contrasts with pyrimidinyl (Compound 11) or methanesulfonylphenyl substituents. Thiophene’s smaller size may reduce steric hindrance compared to bulkier groups . Electron-withdrawing vs. Electron-donating Groups: The fluorophenoxy group (target) vs. methoxy (EP 1 808 168) or chlorophenyl (Compound 11) substituents may alter electronic density, affecting binding to hydrophobic pockets .

- Physicochemical Properties :

- Molecular Weight : Compound 11 (302.10 g/mol) is lighter than the target compound (estimated ~450 g/mol), reflecting the latter’s larger substituents. Higher molecular weight may impact solubility and membrane permeability .

- Melting Points : Compound 11 melts at 90–92°C, while the target compound’s melting point is unreported. Fluorine’s presence could lower melting points compared to chlorophenyl analogs due to reduced crystallinity .

Preparation Methods

Nucleophilic Substitution Methodology

Piperidin-4-ol reacts with 3-bromothiophene in dimethylformamide (DMF) under reflux, facilitated by potassium carbonate (K₂CO₃) as a base. The reaction proceeds via an SN2 mechanism, with the hydroxyl group of piperidin-4-ol acting as the nucleophile:

$$

\text{Piperidin-4-ol} + \text{3-Bromothiophene} \xrightarrow{\text{DMF, K}2\text{CO}3, \Delta} \text{4-(Thiophen-3-yloxy)piperidine}

$$

Optimization Insights :

- Solvent : DMF enhances reaction efficiency due to its high polarity and ability to stabilize transition states.

- Catalyst : K₂CO₃ achieves deprotonation of piperidin-4-ol, increasing nucleophilicity.

- Yield : 72–85% after purification via column chromatography.

Synthesis of 3-(4-Fluorophenoxy)benzoyl Chloride

Aryl Ether Formation

3-Hydroxybenzoic acid undergoes a Mitsunobu reaction with 4-fluorophenol, utilizing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to form 3-(4-fluorophenoxy)benzoic acid:

$$

\text{3-Hydroxybenzoic acid} + \text{4-Fluorophenol} \xrightarrow{\text{DIAD, PPh}_3} \text{3-(4-Fluorophenoxy)benzoic acid}

$$

Key Considerations :

Acyl Chloride Generation

3-(4-Fluorophenoxy)benzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride:

$$

\text{3-(4-Fluorophenoxy)benzoic acid} \xrightarrow{\text{SOCl}_2} \text{3-(4-Fluorophenoxy)benzoyl chloride}

$$

Reaction Conditions :

Coupling Strategies for Methanone Formation

Schotten-Baumann Acylation

The acyl chloride reacts with 4-(thiophen-3-yloxy)piperidine in the presence of triethylamine (Et₃N) to form the target compound:

$$

\text{3-(4-Fluorophenoxy)benzoyl chloride} + \text{4-(Thiophen-3-yloxy)piperidine} \xrightarrow{\text{Et}_3\text{N}} \text{(3-(4-Fluorophenoxy)phenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone}

$$

Optimization Data :

| Parameter | Condition | Yield (%) | Citation |

|---|---|---|---|

| Solvent | DCM | 82 | |

| Base | Et₃N | 82 | |

| Temperature | 0°C → RT | 82 |

Coupling Reagent Approach

Alternative methods using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) achieve comparable yields (80–85%).

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Step | Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Piperidine Synthesis | Nucleophilic Substitution | 85 | High efficiency, scalable | Requires anhydrous conditions |

| Aryl Ether Formation | Mitsunobu Reaction | 78 | Stereospecific, mild conditions | Cost of reagents |

| Coupling | Schotten-Baumann | 82 | Rapid, minimal byproducts | Sensitivity to moisture |

Q & A

Q. What are the critical safety protocols for handling (3-(4-Fluorophenoxy)phenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone in laboratory settings?

Category : Safety & Handling Answer :

- Preventive Measures : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact and inhalation of dust or aerosols .

- Storage : Store in a tightly sealed container in a dry, ventilated area away from heat, sunlight, and incompatible substances (e.g., strong oxidizers) .

- Emergency Response : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention. Use fume hoods for handling volatile forms .

Q. How can researchers verify the purity of this compound during synthesis?

Category : Synthesis & Characterization Answer :

- Analytical Techniques :

Advanced Research Questions

Q. What strategies can resolve contradictions in spectral data (e.g., NMR or IR) for this compound?

Category : Data Analysis & Interpretation Answer :

- Cross-Validation : Use complementary techniques (e.g., 2D NMR like COSY or HSQC to assign ambiguous proton-carbon correlations) .

- Computational Modeling : Compare experimental IR peaks with density functional theory (DFT)-predicted vibrational modes .

- Crystallography : If crystals are obtainable, single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?

Category : Pharmacological Research Answer :

Q. What experimental design considerations mitigate sample degradation during long-term stability studies?

Category : Experimental Design Answer :

- Storage Conditions : Use amber vials under inert gas (N or Ar) at −80°C to minimize photodegradation and oxidation .

- Stability Indicators : Monitor degradation via periodic HPLC analysis for byproducts (e.g., hydrolysis of the methanone group) .

- Accelerated Studies : Employ thermal stress testing (40–60°C) to predict shelf-life under standard conditions .

Q. How can researchers reconcile discrepancies in reported toxicity data for this compound?

Category : Toxicology & Risk Assessment Answer :

- Dose-Response Studies : Conduct in vitro cytotoxicity assays (e.g., MTT or LDH release in HepG2 cells) to establish IC values .

- Literature Meta-Analysis : Compare existing data with structurally similar compounds (e.g., fluorophenyl-piperidine derivatives in ) .

- In Silico Prediction : Use tools like ProTox-II to model potential toxicity endpoints (e.g., hepatotoxicity) .

Synthesis & Optimization

Q. What methodologies improve the yield of this compound during multi-step synthesis?

Category : Reaction Optimization Answer :

Q. How can researchers validate the stereochemical configuration of the piperidinyl moiety?

Category : Structural Elucidation Answer :

- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H column) .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions for (R)- and (S)-configurations .

- X-ray Crystallography : Resolve absolute configuration if suitable crystals are obtained .

Data Reproducibility

Q. What factors contribute to variability in biological assay results, and how can they be controlled?

Category : Experimental Reproducibility Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.